Cannflavin B

Description

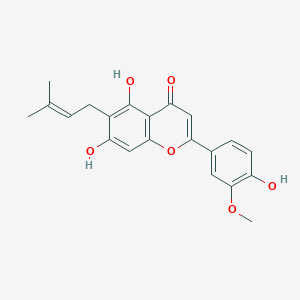

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCUTZUASDSIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317814 | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-58-5 | |

| Record name | Cannflavin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannflavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Cannflavin B in Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Cannflavin B, a prenylated flavonoid with significant anti-inflammatory properties found in Cannabis sativa. This document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Cannflavins, including Cannflavin A and B, are a class of flavonoids unique to Cannabis sativa that have garnered considerable interest for their potent anti-inflammatory effects.[1][2] Unlike many other flavonoids, cannflavins possess a characteristic prenyl or geranyl group, which enhances their lipophilicity and potential for therapeutic applications.[1] Understanding the precise biosynthetic route of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This guide focuses on the core pathway leading to the synthesis of this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general flavonoid pathway in Cannabis sativa. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavone luteolin.[3][4] From luteolin, two specific enzymes catalyze the final steps to yield this compound.[1][2]

The key reaction sequence is as follows:

Luteolin → Chrysoeriol → this compound [1][2]

This specific branch is initiated by the methylation of luteolin, followed by the addition of a prenyl group.[4]

Key Enzymes and Reactions

The biosynthesis of this compound from its precursor, luteolin, is catalyzed by two key enzymes:

-

O-methyltransferase (CsOMT21): This enzyme specifically catalyzes the methylation of luteolin at the 3'-hydroxyl group of the B-ring to form chrysoeriol.[1][2][5]

-

Aromatic Prenyltransferase (CsPT3): This enzyme facilitates the regiospecific addition of a dimethylallyl diphosphate (DMAPP) group to the A-ring of chrysoeriol, resulting in the formation of this compound.[1][2][6] The same enzyme can also use geranyl diphosphate (GPP) to produce Cannflavin A.[1]

The broader flavonoid pathway that produces the precursor luteolin involves a series of well-characterized enzymes:[3][4][7]

-

Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.[3]

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[3]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[3]

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone.[3]

-

Chalcone isomerase (CHI): Induces the ring closure of naringenin chalcone to form naringenin.[3]

-

Flavone synthase (FNS): Introduces a double bond in naringenin to form apigenin.[3]

-

Flavonoid 3'-hydroxylase (F3'H): Hydroxylates apigenin to produce luteolin.[3]

Quantitative Data

The concentration of this compound can vary significantly depending on the Cannabis sativa chemovar, the part of the plant analyzed, and the growth stage.[8][9] The following tables summarize quantitative data from various studies.

| Table 1: Concentration of this compound in Different Cannabis sativa Chemovars and Plant Parts | ||

| Chemovar | Plant Part | This compound Concentration (ppm or mg/kg) |

| High CBG | Leaves | 4.99 ppm[8] |

| High CBG | Buds | 75.39 ppm[8] |

| High CBD | Buds | 26.63 ppm[8] |

| Tiborszallasi | Inflorescences | 26.2 - 215.5 mg/kg[3] |

| Carmagnola CS | Inflorescences | 11.9 - 154.4 mg/kg[3] |

| Commercial Cultivars (Mean) | Inflorescences | 84.5 mg/kg[10] |

| Table 2: Analytical Method Performance for this compound Quantification | |||

| Analytical Method | Linearity Range (ppm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| HPLC-PDA | 5 - 500[8][9] | - | - |

| HPLC-UV/DAD | - | - | 1.3[11] |

Experimental Protocols

Extraction of Cannflavins from Cannabis sativa Plant Material

This protocol is adapted from methodologies described for the analysis of cannflavins.[3][8][12]

Objective: To extract cannflavins from dried Cannabis sativa leaves and inflorescences.

Materials:

-

Dried and powdered Cannabis sativa plant material (leaves or buds)

-

Acetone (HPLC grade)[12]

-

Ultrasonicator

-

Centrifuge

-

Syringe filters (0.22 µm PTFE)[12]

-

Vials for sample collection

Procedure:

-

Weigh between 0.2 and 0.5 grams of the pulverized plant material into a centrifuge tube.[12]

-

Add 10 mL of acetone to the tube.[12]

-

Place the tube in an ultrasonicator bath for 30 minutes, ensuring the water temperature does not exceed 35°C.[12]

-

After sonication, centrifuge the sample to pellet the solid plant material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[12]

-

The extract is now ready for analytical procedures such as HPLC-PDA analysis. For floral extracts, a 5-fold dilution may be necessary, while a 2-fold dilution is recommended for leaf extracts.[12]

Quantification of this compound using HPLC-PDA

This protocol outlines a general method for the quantification of this compound based on published methods.[8][13]

Objective: To separate and quantify this compound in a plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., Luna® C18, 150 × 4.6 mm, 3 μm)[8]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid[8]

-

This compound analytical standard

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35, v/v), both containing 0.1% formic acid.[8]

-

Flow Rate: 1 mL/min[8]

-

Column Temperature: 25 °C[8]

-

Injection Volume: 10 µL[8]

-

PDA Detection Wavelength: 342.4 nm[8]

-

Run Time: 20 minutes[8]

Procedure:

-

Prepare a series of standard solutions of this compound in the mobile phase with concentrations ranging from 5 to 500 ppm to generate a calibration curve.[8][9]

-

Inject the prepared standards into the HPLC system to establish the calibration curve.

-

Inject the prepared plant extracts.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the samples by using the calibration curve.

Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the this compound biosynthesis pathway and a typical experimental workflow for its analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Genome-wide identification of key enzyme-encoding genes and the catalytic roles of two 2-oxoglutarate-dependent dioxygenase involved in flavonoid biosynthesis in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. canurta.com [canurta.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. "Development and Validation of Different Analytical Techniques for the " by Mostafa Elhendawy [egrove.olemiss.edu]

- 10. mdpi.com [mdpi.com]

- 11. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cannflavin B

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for Cannflavin B, a prenylated flavonoid found in Cannabis sativa. The information is intended for researchers, scientists, and professionals in drug development who are engaged in the analysis and characterization of natural products.

Introduction to this compound

This compound is a flavonoid distinguished by a prenyl group attached to its core structure, which contributes to its unique biological activities. Accurate structural elucidation is critical for understanding its therapeutic potential, and NMR spectroscopy is the most powerful technique for this purpose. This document presents the detailed ¹H and ¹³C NMR spectral assignments and the methodologies used for their determination.

¹H and ¹³C NMR Spectral Data

The complete ¹H and ¹³C NMR assignments for this compound have been determined through one- and two-dimensional NMR experiments.[1][2] The data presented below are crucial for the unambiguous identification of this compound.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, Acetone-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 6.89 | s | |

| 8 | 6.55 | s | |

| 2' | 7.65 | d | 2.0 |

| 5' | 6.95 | d | 8.4 |

| 6' | 7.55 | dd | 8.4, 2.0 |

| 1'' | 3.40 | d | 7.2 |

| 2'' | 5.29 | t | 7.2 |

| 4'' | 1.83 | s | |

| 5'' | 1.68 | s | |

| 3'-OCH₃ | 3.93 | s | |

| 5-OH | 13.19 | s | |

| 7-OH | - | - | |

| 4'-OH | - | - |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, Acetone-d₆)

| Position | Chemical Shift (δ) ppm |

| 2 | 164.5 |

| 3 | 102.9 |

| 4 | 183.1 |

| 5 | 162.1 |

| 6 | 109.1 |

| 7 | 164.8 |

| 8 | 94.6 |

| 9 | 158.4 |

| 10 | 105.1 |

| 1' | 123.8 |

| 2' | 110.8 |

| 3' | 148.5 |

| 4' | 150.1 |

| 5' | 116.3 |

| 6' | 120.2 |

| 1'' | 22.1 |

| 2'' | 122.9 |

| 3'' | 132.0 |

| 4'' | 25.8 |

| 5'' | 17.8 |

| 3'-OCH₃ | 56.4 |

Experimental Protocols

The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments.[1][2] The following outlines a typical protocol for the isolation and NMR analysis of flavonoids like this compound.

3.1 Isolation of this compound

-

Extraction : Dried plant material, typically the flowers of Cannabis sativa, is extracted using a solvent mixture such as methanol/chloroform.[3]

-

Partitioning : The crude extract is redissolved in a suitable solvent system (e.g., 90% methanol) and partitioned against a non-polar solvent like n-hexane to remove lipids.[3]

-

Chromatography : The resulting extract is subjected to multiple chromatographic steps for purification. This often involves column chromatography using resins like HP-20, followed by silica gel and Sephadex LH-20 columns to yield pure this compound.[3]

3.2 NMR Spectroscopic Analysis

-

Sample Preparation : A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as acetone-d₆ or DMSO-d₆.[3][4]

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.[3][4]

-

Data Acquisition : A standard suite of NMR experiments is performed:

-

¹H NMR : To identify the number and type of protons.

-

¹³C NMR : To determine the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) correlations through-bond.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the molecular structure together.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for Isolation and NMR-based Structure Elucidation of this compound.

Biosynthesis of this compound

Recent research has identified key enzymes in the biosynthesis of this compound in C. sativa. The pathway involves the conversion of luteolin to chrysoeriol by an O-methyltransferase. Subsequently, an aromatic prenyltransferase catalyzes the addition of a dimethylallyl diphosphate (DMAPP) group to chrysoeriol to form this compound.[5]

Caption: Enzymatic steps in the biosynthesis of this compound from Luteolin.

References

- 1. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial metabolism of cannflavin A and B isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

Cannflavin B: A Dual Inhibitor of Microsomal Prostaglandin E Synthase-1 and 5-Lipoxygenase for Next-Generation Anti-Inflammatory Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount challenge in drug discovery. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, while effective, are associated with significant gastrointestinal and cardiovascular side effects. This has spurred research into alternative therapeutic targets within the inflammatory cascade. Microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) have emerged as key downstream enzymes in the arachidonic acid cascade, responsible for the production of pro-inflammatory mediators prostaglandin E2 (PGE2) and leukotrienes, respectively. Dual inhibition of these enzymes presents a promising strategy to comprehensively suppress inflammation while potentially mitigating the side effects associated with upstream COX inhibition.[1][2]

Cannflavin B, a prenylated flavonoid isolated from Cannabis sativa L., has garnered significant attention for its potent anti-inflammatory properties.[3][4][5] Emerging evidence highlights this compound as a promising dual inhibitor of both mPGES-1 and 5-LOX, positioning it as a lead compound for the development of a new class of anti-inflammatory drugs.[1] This technical guide provides an in-depth overview of the current knowledge on this compound as a dual inhibitor, focusing on its quantitative inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Inhibitory Activity of this compound

The efficacy of this compound as a dual inhibitor of mPGES-1 and 5-LOX has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from cell-free and cell-based assays are summarized below, providing a clear comparison of its potency against each target enzyme.

| Target Enzyme | Assay Type | This compound IC50 (µM) | Reference |

| mPGES-1 | Cell-free | 3.7 | [3][4][6] |

| 5-Lipoxygenase (5-LOX) | Cell-free | 0.8 | [7] |

| PGE2 Release | Cell-based | 0.7 | [3][4] |

Signaling Pathways

The anti-inflammatory effects of this compound are rooted in its ability to modulate the arachidonic acid cascade. This intricate signaling pathway is initiated by the release of arachidonic acid from the cell membrane and bifurcates into the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively.

Arachidonic Acid Cascade and the Role of this compound

The following diagram illustrates the arachidonic acid cascade, highlighting the key enzymes mPGES-1 and 5-LOX, and the inhibitory action of this compound.

Figure 1: The Arachidonic Acid Cascade and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the inhibitory activity of this compound on mPGES-1 and 5-LOX.

Cell-Free mPGES-1 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated mPGES-1.

1. Preparation of Microsomal mPGES-1:

-

Human mPGES-1 is expressed in a suitable system (e.g., E. coli or insect cells) and the microsomal fraction is isolated through differential centrifugation.[8]

-

The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

-

The reaction is typically carried out in a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4) containing a reducing agent such as glutathione (GSH), which is an essential cofactor for mPGES-1.[8]

-

The microsomal enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) at room temperature for a defined period (e.g., 15 minutes).[8]

-

The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[8]

-

The reaction is allowed to proceed for a short duration (e.g., 60 seconds) at a controlled temperature (e.g., 4°C) and is then terminated by the addition of a stopping solution (e.g., a solution containing stannous chloride or ferric chloride).[8]

3. Detection and Data Analysis:

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the cell-free mPGES-1 inhibition assay.

Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the direct inhibitory effect of a compound on the activity of purified or recombinant 5-LOX.

1. Enzyme and Substrate Preparation:

-

Recombinant human 5-LOX is commonly used. The enzyme should be stored on ice to maintain activity.

-

The substrate, arachidonic acid, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

2. Assay Procedure:

-

The assay is typically performed in a multi-well plate format.

-

The reaction mixture contains the 5-LOX enzyme in a suitable buffer (e.g., Tris-HCl buffer) containing calcium chloride, ATP, and a fluorescent probe or a chromogenic substrate.[9]

-

This compound at various concentrations (or vehicle control) is added to the wells and pre-incubated with the enzyme for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of arachidonic acid.

3. Detection and Data Analysis:

-

The activity of 5-LOX is determined by measuring the formation of its products, such as leukotrienes or hydroperoxyeicosatetraenoic acids (HPETEs). This can be done by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm for HPETE formation) or by using a fluorometric or colorimetric assay kit.[1][10]

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Figure 3: Workflow for the cell-free 5-LOX inhibition assay.

Cell-Based PGE2 Release Assay

This assay evaluates the ability of a compound to inhibit the production and release of PGE2 in a cellular context, providing a more physiologically relevant measure of its anti-inflammatory activity.

1. Cell Culture and Stimulation:

-

A suitable cell line that expresses mPGES-1 and produces PGE2 upon stimulation is used (e.g., A549 human lung carcinoma cells, or primary cells like macrophages).

-

Cells are cultured to a desired confluency in appropriate media.

-

The cells are then treated with varying concentrations of this compound for a defined pre-incubation period.

-

Inflammation is induced by stimulating the cells with an inflammatory agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS).

2. Sample Collection and Analysis:

-

After the stimulation period, the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit or by LC-MS.

3. Data Analysis:

-

The amount of PGE2 released in the presence of this compound is compared to the amount released from stimulated cells treated with vehicle control.

-

The percentage of inhibition of PGE2 release is calculated for each concentration of this compound.

-

The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound has demonstrated significant potential as a dual inhibitor of mPGES-1 and 5-LOX, two critical enzymes in the pro-inflammatory prostaglandin and leukotriene biosynthetic pathways. Its potent inhibitory activity, as evidenced by low micromolar IC50 values in both cell-free and cell-based assays, underscores its promise as a lead compound for the development of novel anti-inflammatory therapies. The dual-targeting mechanism of this compound offers the potential for broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive preclinical studies to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile in relevant animal models of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, structure-activity relationship (SAR) studies could lead to the design and synthesis of even more potent and selective analogs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound and its derivatives, ultimately paving the way for the development of a new generation of safe and effective anti-inflammatory drugs.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Flavonoids Fridays: Everything You Need to Know about this compound Flavor, Fragrance, and Health Benefits [acslab.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Cannflavin - Wikipedia [en.wikipedia.org]

- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Landscape of Cannflavin B and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannflavin B, a prenylated flavonoid predominantly found in Cannabis sativa, has garnered significant attention for its potent anti-inflammatory properties, which surpass those of aspirin by a substantial margin.[1] This has spurred considerable interest in its chemical synthesis and the development of its analogs to explore their therapeutic potential further. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its derivatives, detailing experimental protocols and quantitative data from prominent synthetic routes. Furthermore, it elucidates the key signaling pathways involved in its anti-inflammatory effects, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Cannflavins are a class of prenylated and geranylated flavonoids unique to the Cannabis sativa plant.[1] First identified in the 1980s, this compound, in particular, has demonstrated remarkable anti-inflammatory activity.[1] However, the low natural abundance of these compounds necessitates robust and efficient synthetic methodologies to enable comprehensive biological evaluation and preclinical development.[2] This guide details the primary strategies for the chemical synthesis of this compound and its analogs, including isothis compound, Cannflavin A, and Cannflavin C.

Biosynthesis of this compound

The biosynthesis of this compound in Cannabis sativa provides a blueprint for its chemical synthesis. The pathway begins with the flavone luteolin, which is methylated to form chrysoeriol by the enzyme O-methyltransferase (CsOMT21).[3][4] Subsequently, an aromatic prenyltransferase (CsPT3) catalyzes the regiospecific addition of a dimethylallyl group to chrysoeriol, yielding this compound.[3][4]

Chemical Synthesis of this compound

Several synthetic strategies have been developed to produce this compound and its analogs. The primary approaches include a modified Robinson flavone synthesis and a convergent synthesis starting from key aromatic precursors.

Convergent Synthesis from 4'-hydroxy-3'-methoxyacetophenone and 1,3,5-trihydroxybenzene

A patented method outlines a convergent and efficient synthesis of this compound.[5] This approach involves the preparation of two key intermediates, ethyl 4'-hydroxy-3'-methoxybenzoylacetate and 2-isopentenyl-1,3,5-trihydroxybenzene, which are then condensed to form the flavone core.

Experimental Protocols:

Step 1: Synthesis of Ethyl 4'-hydroxy-3'-methoxybenzoylacetate [5]

-

To a solution of 4'-hydroxy-3'-methoxyacetophenone and diethyl carbonate under an alkaline condition, condensation is induced to yield ethyl 4'-hydroxy-3'-methoxybenzoylacetate.

Step 2: Synthesis of 2-isopentenyl-1,3,5-trihydroxybenzene [5]

-

1,3,5-trihydroxybenzene is subjected to a C-alkylation reaction with bromo-isoamylene under alkaline conditions to produce 2-isopentenyl-1,3,5-trihydroxybenzene.

Step 3: Synthesis of this compound [5]

-

Ethyl 4'-hydroxy-3'-methoxybenzoylacetate and 2-isopentenyl-1,3,5-trihydroxybenzene are condensed at a high temperature, followed by separation and purification to yield pure this compound.

Modified Robinson Flavone Synthesis

The modified Robinson flavone synthesis is another established method for preparing flavones and has been adapted for the synthesis of this compound.[6][7][8] This method typically involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride or its equivalent.

Table 1: Quantitative Data for this compound Synthesis

| Synthetic Route | Starting Materials | Key Intermediates | Overall Yield | Purity | Reference |

| Convergent Synthesis | 4'-hydroxy-3'-methoxy-acetophenone, 1,3,5-trihydroxybenzene | Ethyl 4'-hydroxy-3'-methoxybenzoylacetate, 2-isopentenyl-1,3,5-trihydroxybenzene | Not specified in abstract | High purity | [5] |

| De Novo Synthesis | Not specified in abstract | Not specified in abstract | 11.5% (7 steps) | Not specified | [1] |

Synthesis of this compound Analogues

The synthetic routes to this compound can be adapted to produce a variety of analogs, allowing for the exploration of structure-activity relationships.

Isothis compound

Isothis compound, the 8-prenyl isomer of this compound, can be synthesized using regioselective methods that direct the prenylation to the C-8 position of the flavonoid A-ring.[2] The convergent synthesis described above can also yield isothis compound as a co-product, which can then be separated and purified.[5]

Cannflavin A and C

Cannflavin A and C are geranylated analogs of this compound. Their synthesis can be achieved by substituting the prenylating agent (e.g., bromo-isoamylene) with a geranylating agent (e.g., geranyl bromide) in the alkylation step of the convergent synthesis. A de novo synthesis of Cannflavin A and its regioisomer Cannflavin C has been reported in 12 steps with overall yields of 8.4% and 5.3%, respectively.[1] This approach allows for the creation of a library of analogs through late-stage cross-coupling reactions.[1]

Table 2: Synthesis of Cannflavin Analogues

| Analogue | Key Modification | Synthetic Strategy | Overall Yield | Reference |

| Isothis compound | Prenylation at C-8 | Regioselective synthesis | Not specified | [2] |

| Cannflavin A | Geranylation at C-6 | De novo synthesis (12 steps) | 8.4% | [1] |

| Cannflavin C | Geranylation at C-8 | De novo synthesis (12 steps) | 5.3% | [1] |

Spectroscopic Data

The structural elucidation of this compound and its synthetic intermediates relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the prenyl group, aromatic protons of the A and B rings, and the methoxy group. | [2] |

| ¹³C NMR | Resonances for the flavonoid core, prenyl side chain, and methoxy carbon. | [2] |

| HRESIMS | Accurate mass determination confirming the molecular formula C₂₁H₂₀O₆. | [2] |

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate key enzymatic pathways involved in the inflammatory response.

Inhibition of the Arachidonic Acid Cascade

This compound is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade.[9][10][11][12] By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂) and leukotrienes.

Modulation of Toll-Like Receptor 4 (TLR4) Signaling

Cannflavin A, a close analog of this compound, has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway.[13] TLR4 activation by lipopolysaccharide (LPS) triggers two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, both of which lead to the production of pro-inflammatory cytokines. Cannflavin A can attenuate this response, suggesting another avenue for the anti-inflammatory effects of this class of compounds.

Conclusion

The chemical synthesis of this compound and its analogs has matured significantly, with several viable routes now established. The convergent synthesis offers an efficient pathway to the core structure, while de novo methods provide the flexibility to generate diverse analogs for structure-activity relationship studies. The potent and multi-faceted anti-inflammatory mechanism of action, involving the inhibition of key enzymes in the arachidonic acid cascade and modulation of TLR4 signaling, underscores the therapeutic potential of this class of compounds. This technical guide provides a foundational resource for researchers aiming to synthesize and further investigate this compound and its derivatives for the development of novel anti-inflammatory agents.

References

- 1. First total syntheses of cannflavins A,C and synthesis of this compound [morressier.com]

- 2. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. biomedres.us [biomedres.us]

- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Quantification of Cannflavin B in Cannabis Extracts by HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannflavins, a subclass of flavonoids specific to Cannabis sativa, have garnered significant interest for their potential therapeutic properties.[1] Among them, Cannflavin B is a key bioactive compound. Accurate and precise quantification of this compound in cannabis extracts is crucial for quality control, standardization of products, and pharmacological research. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound in various cannabis materials. The described method is simple, accurate, and selective, making it suitable for routine analysis.[1][2][3]

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the cannabis extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape and reproducibility.[2] Quantification is performed by detecting the absorbance of the analyte at a specific wavelength using a UV/PDA detector, with 342.4 nm being an optimal wavelength for cannflavins.[1][2][4]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize interference from the complex matrix of cannabis extracts.

1.1. Decarboxylation of Plant Material

To reduce interference from cannabinoid acids, a decarboxylation step is recommended.[2]

-

Accurately weigh approximately 100 mg of homogenized cannabis plant material into a suitable vial.

-

Heat the material in an oven at 130°C. The optimal time for decarboxylation should be determined for each specific chemovar.[2]

1.2. Extraction

-

To the decarboxylated plant material, add 2 mL of acetone.[2][5][6] Other solvents like methanol or ethanol can also be used.[2][7]

-

Sonicate the mixture for 15-30 minutes at a temperature not exceeding 35°C.[2][5][6]

-

Repeat the extraction two more times with fresh solvent.

-

Combine the supernatants from all extractions.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 1 mL of methanol.[2]

-

Vortex the solution for 30 seconds and sonicate for 5 minutes at 30°C.[2]

-

Filter the solution through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[2][5][6][8]

2. HPLC-UV System and Conditions

The following parameters have been shown to provide good separation and quantification of this compound.[1][2]

| Parameter | Condition |

| HPLC System | Waters Alliance HPLC 2996 or equivalent |

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| UV Detection | 342.4 nm |

| Run Time | 20 minutes |

3. Standard Preparation

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1000 µg/mL.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards, for example, in the range of 5-500 µg/mL.[1][2][3]

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3] Key validation parameters are summarized in the table below.

Data Presentation

Quantitative Method Validation Parameters

The following table summarizes typical validation results for the HPLC-UV quantification of this compound.

| Validation Parameter | Typical Performance |

| Linearity Range | 5 - 500 µg/mL[1][2][3] |

| Correlation Coefficient (r²) | > 0.999[9] |

| Limit of Detection (LOD) | 0.25 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.5 - 1.3 µg/mL[4][9] |

| Accuracy (% Recovery) | 82% - 98%[2][3][4] |

| Precision (% RSD) | ≤ 5.29% (Intra-day and Inter-day)[2][3][4][9] |

Concentration of this compound in Cannabis Chemovars

The developed method can be applied to determine the concentration of this compound in different cannabis chemovars. The table below presents hypothetical example data.

| Cannabis Chemovar | This compound Concentration (µg/g) |

| High CBD | 85.3 |

| High THC | 45.7 |

| THC/CBD Intermediate | 62.1 |

| High CBG | 98.5 |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in cannabis extracts.

Logical Relationship of Method Validation Parameters

Caption: Key parameters for HPLC-UV method validation.

References

- 1. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA [sigmaaldrich.com]

- 7. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]

- 9. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Cannflavin B: In Vitro Cell-Based Assays

Application Notes and Protocols for Researchers and Drug Development Professionals

Cannflavin B, a prenylated flavonoid found in Cannabis sativa, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. These activities, which include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, position this compound as a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for a range of in vitro cell-based assays designed to assess the bioactivity of this compound, offering a valuable resource for researchers in pharmacology, cell biology, and natural product chemistry.

Summary of this compound Bioactivities and In Vitro Models

This compound exerts its effects through various molecular mechanisms, which can be elucidated using specific cell-based assays. The following table summarizes the key bioactivities of this compound and the corresponding in vitro models and assays that can be employed for their assessment.

| Bioactivity | In Vitro Model | Key Assays |

| Anti-inflammatory | Human Rheumatoid Synovial Cells, Macrophages | Prostaglandin E2 (PGE2) Release Assay, 5-Lipoxygenase (5-LOX) Inhibition Assay |

| Antioxidant | Acellular (DPPH) | 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay |

| Neuroprotective | PC12 Neuronal Cells, Primary Mouse Cortical Neurons | MTT Assay for Cell Viability, Neurite Outgrowth Assay |

| Anticancer | Glioblastoma (A-172, U-87), Breast Cancer, Bladder Cancer Cell Lines | MTT Assay for Cell Viability, Transwell Migration/Invasion Assay, Scratch Wound Healing Assay, LDH Release Assay for Cytotoxicity |

Quantitative Data Summary

The following tables present a summary of the quantitative data reported for this compound's bioactivity across various assays. This data provides a benchmark for researchers evaluating the potency of their this compound samples or derivatives.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Target | Cell Line/System | IC50 Value | Reference |

| PGE2 Release Inhibition | Prostaglandin E2 Production | Human Rheumatoid Synovial Cells | 0.7 µM[1] | [1] |

| mPGES-1 Inhibition | Microsomal Prostaglandin E2 Synthase-1 | Cell-free | 3.7 µM[1] | [1] |

| 5-Lipoxygenase Inhibition | 5-Lipoxygenase | Cell-free | Potent Inhibition[1] | [1] |

Table 2: Antiparasitic Activity of this compound

| Assay | Organism | IC50 Value | Reference |

| Antileishmanial Activity | Leishmania donovani | 13.6 µM[2] | [2] |

Table 3: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| A-172, U-87 | Glioblastoma | Resazurin Reduction Assay | Cell Viability | Dose- and time-dependent decrease | [3] |

| A-172 | Glioblastoma | Transwell Invasion Assay | Cell Invasion | Significant reduction at 10 µM | [3] |

| A-172 | Glioblastoma | Scratch Assay | Cell Migration | Inhibition of migration | [3] |

| A-172, U-87 | Glioblastoma | LDH Release Assay | Necrosis | Minimal LDH release at 10-20 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro cell-based assays used to assess the bioactivity of this compound.

Anti-inflammatory Activity Assays

1.1. Prostaglandin E2 (PGE2) Release Assay

This assay measures the ability of this compound to inhibit the production of PGE2, a key mediator of inflammation.

-

Cell Line: Human Rheumatoid Synovial Cells or RAW 264.7 macrophages.

-

Materials:

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Lipopolysaccharide (LPS) for stimulation

-

This compound stock solution (in DMSO)

-

PGE2 ELISA kit

-

-

Protocol:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage inhibition of PGE2 release for each concentration of this compound compared to the LPS-stimulated control.

-

1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of 5-LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.

-

System: Cell-free or cell-based assay.

-

Materials (Cell-based):

-

THP-1 monocytes or other suitable cells expressing 5-LOX.

-

Arachidonic acid (substrate).

-

This compound stock solution.

-

Fluorescent probe for reactive oxygen species (e.g., 2',7'-dichlorodihydrofluorescein diacetate).

-

-

Protocol (Cell-based):

-

Culture THP-1 cells and differentiate them into macrophages if necessary.

-

Pre-incubate the cells with various concentrations of this compound.

-

Add arachidonic acid to initiate the 5-LOX reaction.

-

Measure the production of 5-LOX products or the generation of reactive oxygen species using a fluorescent plate reader.

-

Determine the IC50 value of this compound for 5-LOX inhibition.

-

Antioxidant Activity Assay

2.1. DPPH Radical Scavenging Assay

This is a rapid and simple chemical assay to evaluate the antioxidant capacity of this compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

This compound stock solution in methanol.

-

Methanol.

-

Ascorbic acid (positive control).

-

-

Protocol:

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well plate, add the this compound or ascorbic acid solutions.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Neuroprotective Activity Assays

3.1. MTT Assay for Neuronal Cell Viability

This assay assesses the ability of this compound to protect neuronal cells from neurotoxic insults.

-

Cell Line: PC12 cells or primary cortical neurons.

-

Materials:

-

Cell culture medium.

-

Neurotoxic agent (e.g., amyloid-beta peptide for Alzheimer's disease models, or glutamate for excitotoxicity models).

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Protocol:

-

Seed neuronal cells in a 96-well plate.

-

Treat the cells with the neurotoxic agent in the presence or absence of various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the untreated control.

-

Anticancer Activity Assays

4.1. Cell Viability Assay (MTT or Resazurin)

This assay determines the cytotoxic or cytostatic effects of this compound on cancer cells.

-

Cell Lines: A-172, U-87 (glioblastoma), MCF-7 (breast cancer), T24 (bladder cancer), etc.

-

Protocol:

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Perform either the MTT assay as described in 3.1 or a resazurin reduction assay according to the manufacturer's protocol.

-

Calculate the IC50 value of this compound for each cell line at each time point.

-

4.2. Transwell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

-

Materials:

-

Transwell inserts with porous membranes (8 µm pore size).

-

Matrigel (for invasion assay).

-

Serum-free medium and medium with FBS (chemoattractant).

-

Crystal violet stain.

-

-

Protocol:

-

For the invasion assay, coat the top of the transwell membrane with Matrigel.

-

Seed cancer cells in the upper chamber in serum-free medium containing this compound.

-

Add medium with FBS to the lower chamber.

-

Incubate for 24-48 hours to allow cell migration/invasion.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix and stain the cells on the lower surface of the membrane with crystal violet.

-

Count the stained cells under a microscope.

-

4.3. Scratch Wound Healing Assay

This assay provides a simple method to study cell migration in a two-dimensional context.

-

Protocol:

-

Grow cancer cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its bioactivity.

Signaling Pathway Diagrams

Caption: Anti-inflammatory action of this compound via inhibition of mPGES-1 and 5-LOX.

Caption: this compound inhibits the neurotrophic TrkB-BDNF signaling pathway.

Experimental Workflow Diagram

Caption: A generalized workflow for assessing the in vitro bioactivity of this compound.

References

In Vivo Animal Models for Studying Cannflavin B Pharmacology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin B, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest for its potent pharmacological activities. Preclinical research, predominantly from in vitro studies, highlights its promise as an anti-inflammatory, analgesic, and neuroprotective agent. Notably, this compound has demonstrated anti-inflammatory activity up to 30 times more potent than aspirin in some cell models. Its primary mechanism of action involves the dual inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2) and leukotrienes. Additionally, emerging research suggests its involvement in modulating TrkB signaling pathways.

Despite the wealth of in vitro data, there is a notable scarcity of published in vivo studies specifically investigating this compound in animal models of inflammation and pain. This document aims to bridge this gap by providing detailed protocols for established in vivo models that are highly suitable for evaluating the pharmacological properties of this compound. The provided protocols are based on standard, validated methodologies for assessing anti-inflammatory and analgesic compounds and have been adapted to offer guidance for the specific investigation of this compound. Furthermore, this document summarizes the available quantitative data and visualizes key signaling pathways and experimental workflows to support researchers in designing and executing their in vivo studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and its isomer, Isothis compound, from in vitro and preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (µM) | Reference |

| Prostaglandin E2 (PGE2) Release | Human Rheumatoid Synovial Cells | 0.7 | |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Cell-free assay | 3.7 | |

| 5-Lipoxygenase (5-LOX) | Cell-free assay | Not specified, but potent inhibition reported | |

| Anti-Leishmania Activity | Leishmania donovani promastigotes | 14 |

Table 2: Preclinical Efficacy of Isothis compound (FBL-03G) in Cancer Models

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Mice | Pancreatic Cancer | Isothis compound delivered via smart radiotherapy biomaterial | Statistically significant reduction in pancreatic tumor size and delayed tumor progression. | |

| Mice | Pancreatic Cancer | Isothis compound (FBL-03G) | Increased survival rates in animal models. |

Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its interaction with the arachidonic acid cascade. The following diagram illustrates the key signaling pathways inhibited by this compound.

Application Notes and Protocols for Testing Cannflavin B in Glioblastoma (GBM) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1][2][3] The need for novel therapeutic agents is urgent. Cannflavin B, a flavonoid found in the cannabis plant, has emerged as a promising candidate for anti-cancer therapy.[1][2][3] Preclinical studies have demonstrated its potential to inhibit the growth and invasiveness of GBM cells, suggesting it may offer a new avenue for treatment.[1][2][3][4]

These application notes provide a comprehensive set of protocols for researchers to investigate the efficacy of this compound against GBM cell lines in a laboratory setting. The detailed methodologies cover essential in vitro assays to characterize the compound's effects on cell viability, migration, invasion, and to elucidate its mechanism of action by examining key signaling pathways.

Key Concepts of this compound Action in GBM

This compound has been shown to exert several anti-cancer effects on GBM cells:

-

Reduced Cell Viability: Studies have consistently shown that this compound decreases the viability of GBM cell lines, such as A-172 and U-87, in a dose- and time-dependent manner.[1][2][4]

-

Inhibition of Migration and Invasion: A key feature of GBM is its highly invasive nature. This compound has demonstrated robust anti-migratory and anti-invasive properties in various assays, including scratch assays, transwell assays, and tumorsphere models.[1][2][4] This suggests its potential to impede tumor dissemination.

-

Modulation of Signaling Pathways: While the precise mechanisms are still under investigation, evidence suggests that cannflavins may interfere with critical signaling pathways that control cell proliferation and survival.[1] One potential target is the Tropomyosin receptor kinase B (TrkB) signaling pathway and its downstream effectors, the MAPK/AKT pathways.[2][5][6][7] However, it is also suggested that other targets may be involved in the cellular effects observed in GBM.[2]

Experimental Protocols

Cell Culture and Maintenance of GBM Cell Lines

Objective: To maintain healthy and viable GBM cell lines for subsequent experiments.

Materials:

-

GBM cell lines (e.g., A-172, U-87)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and dishes

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture GBM cells in T-75 flasks with supplemented DMEM.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell confluency daily. When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of GBM cells.

Materials:

-

GBM cells

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete DMEM medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed GBM cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 1-20 µM).[4] Include a vehicle control (medium with DMSO).

-

Incubate the plates for 24, 48, and 72 hours.[4]

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on GBM cell migration.

Materials:

-

GBM cells

-

Complete DMEM medium

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed GBM cells into 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing a non-lethal concentration of this compound (determined from the viability assay). Include a vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of GBM cells.

Materials:

-

GBM cells

-

Serum-free DMEM

-

Complete DMEM with FBS (as a chemoattractant)

-

This compound

-

Transwell inserts with 8 µm pore size

-

Matrigel

-

24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Protocol:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend GBM cells in serum-free medium containing a non-lethal concentration of this compound.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Fill the lower chamber with complete medium containing FBS as a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the insert with methanol.

-

Stain the cells with Crystal Violet.

-

Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and AKT.

Materials:

-

GBM cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-TrkB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat GBM cells with this compound for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Effect of this compound on GBM Cell Viability (MTT Assay)

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 6.3 |

| 5 | 82 ± 6.1 | 65 ± 4.9 | 48 ± 5.5 |

| 10 | 60 ± 5.8 | 42 ± 6.2 | 25 ± 4.7 |

| 20 | 35 ± 4.9 | 20 ± 3.8 | 10 ± 2.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantitative Analysis of GBM Cell Migration and Invasion

| Treatment | Wound Closure at 24h (%) | Number of Invading Cells |

| Vehicle Control | 85 ± 7.2 | 250 ± 25 |

| This compound (10 µM) | 30 ± 5.5 | 95 ± 15 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Preclinical Study of Cannflavins A and B Action Against Glioblastoma Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Can Cannabis Treat Brain Cancer? Study Shows that Molecules in Cannabis Have the Potential to Attack Tumour Cells | College of Biological Science [uoguelph.ca]

- 6. biorxiv.org [biorxiv.org]

- 7. Can Cannabis Treat Brain Cancer? Study Shows that Molecules in Cannabis Have the Potential to Attack Tumour Cells | College of Biological Science [uoguelph.ca]

Application Notes: Investigating the Neuroprotective Effects of Cannflavin B Using PC12 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin B, a flavonoid uniquely found in Cannabis sativa, has garnered significant interest for its potent anti-inflammatory and potential neuroprotective properties.[1][2][3] These characteristics make it a compelling candidate for therapeutic development targeting neurodegenerative diseases. This document provides a detailed guide for utilizing the rat pheochromocytoma (PC12) cell line to investigate the neuroprotective mechanisms of this compound.

PC12 cells are a well-established and versatile in vitro model for neurobiological research.[4][5] Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells that exhibit morphological and functional characteristics similar to sympathetic neurons, making them an ideal system for studying neuronal damage and protection.[6][7] PC12 cells are sensitive to a variety of neurotoxins that mimic the cellular stress observed in neurodegenerative conditions, such as oxidative stress induced by hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ)-mediated toxicity.[8][9][10]

These application notes will detail the protocols for culturing and differentiating PC12 cells, inducing neurotoxicity, and subsequently evaluating the protective effects of this compound through a series of biochemical assays. The assays described will measure cell viability, intracellular reactive oxygen species (ROS), and key markers of apoptosis.

Experimental Design and Workflow

The overall experimental workflow is designed to assess the ability of this compound to mitigate neurotoxin-induced cell death and to elucidate the underlying mechanisms.

References

- 1. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Understanding Cannflavin Biosynthesis Unlocks Pain Relief Potential of Cannabis | Technology Networks [technologynetworks.com]

- 4. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 5. mdpi.com [mdpi.com]

- 6. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enhancing the Yield of Cannflavin B from Cannabis sativa L.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of current and emerging methodologies designed to increase the production, extraction, and purification of Cannflavin B, a prenylated flavonoid from hemp with significant anti-inflammatory properties.

Introduction

This compound is a specialized flavonoid found almost exclusively in Cannabis sativa L.[1] It, along with its counterpart Cannflavin A, has garnered significant scientific interest due to its potent anti-inflammatory activities, which surpass those of some commercial drugs in preclinical models.[2][3] However, the naturally low abundance of these compounds in hemp biomass presents a significant challenge for research and commercial-scale production.[4] These application notes detail several strategies, from genetic manipulation to optimized extraction, to improve the yield of this compound.

Biosynthesis of this compound

Understanding the biosynthetic pathway is fundamental to developing strategies for yield improvement. This compound synthesis branches from the general flavonoid pathway. The process involves two key enzymatic steps that are specific to Cannabis sativa.[2][3][5]

-

Methylation: The common plant flavone, luteolin, is converted to chrysoeriol. This reaction is catalyzed by the O-methyltransferase enzyme, CsOMT21.[3][6]

-

Prenylation: Chrysoeriol is then prenylated with dimethylallyl diphosphate (DMAPP) to form this compound. This crucial step is catalyzed by an aromatic prenyltransferase, CsPT3.[2][3][6]

The identification of these two enzymes, CsOMT21 and CsPT3, offers a direct route for targeted metabolic engineering strategies.[3][6]

References

- 1. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. canurta.com [canurta.com]

Solid-Phase Extraction Techniques for Cannflavin B Sample Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannflavin B, a prenylated flavonoid unique to Cannabis sativa, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacological studies, product development, and quality control. Solid-Phase Extraction (SPE) is a powerful and widely used technique for the selective isolation and concentration of analytes from complex samples, offering significant advantages over traditional liquid-liquid extraction methods. This document provides detailed application notes and protocols for the use of SPE in the sample preparation of this compound, ensuring high recovery and purity for downstream analytical procedures such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective SPE method.

| Property | Value | Source |

| Chemical Formula | C21H20O6 | [1] |

| Molecular Weight | 368.38 g/mol | |

| Structure | Prenylated Flavone | [1] |

| Polarity | Moderately polar with non-polar characteristics | Inferred from structure |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and acetone. Limited solubility in water. | [2] |

The structure of this compound, featuring multiple hydroxyl groups and a methoxy group, imparts a degree of polarity. However, the presence of a prenyl group and the flavonoid backbone contributes to its non-polar character. This amphipathic nature allows for flexible approaches to SPE method development.

Experimental Protocols

Effective sample preparation is a multi-step process that begins with the efficient extraction of this compound from the plant matrix, followed by a robust SPE cleanup to remove interfering compounds.

Initial Sample Extraction from Cannabis sativa

The goal of the initial extraction is to efficiently transfer this compound from the solid plant material into a liquid solvent. Acetone has been shown to provide high recovery for cannflavins.[3]

Materials and Reagents:

-

Dried and homogenized Cannabis sativa plant material (flowers or leaves)

-

Acetone (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Protocol:

-

Weigh 1 gram of the homogenized plant material into a 50 mL centrifuge tube.

-

Add 20 mL of acetone to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes.

-

After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully decant the supernatant (acetone extract) into a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

The filtered extract is now ready for the Solid-Phase Extraction cleanup.

Solid-Phase Extraction (SPE) Protocols

The choice of SPE sorbent and the optimization of the protocol are critical for achieving high recovery and purity of this compound. Based on the chemical properties of this compound, reversed-phase, polymeric, and mixed-mode SPE are all viable options.

C18 sorbents are a popular choice for the extraction of moderately polar to non-polar compounds from aqueous matrices.

Materials and Reagents:

-

C18 SPE Cartridge (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized Water

-

Nitrogen evaporator (optional)

Protocol:

-

Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

-

Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.

-

Loading: Dilute the initial acetone extract 1:1 with deionized water to ensure proper retention on the C18 sorbent. Load the diluted extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Pass 5 mL of a 20% methanol in water solution through the cartridge to remove polar interferences.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.

-

Drying and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol or mobile phase) for analysis.

Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) offer enhanced retention for a broader range of compounds, including those with both polar and non-polar characteristics.

Materials and Reagents:

-

Oasis HLB SPE Cartridge (e.g., 200 mg, 3 mL)

-

Methanol (HPLC grade)

-

Deionized Water

-

Nitrogen evaporator (optional)

Protocol:

-

Conditioning: Pass 3 mL of methanol through the Oasis HLB cartridge.

-